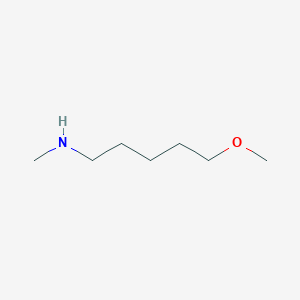

(5-Methoxypentyl)(methyl)amine

Description

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

5-methoxy-N-methylpentan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-8-6-4-3-5-7-9-2/h8H,3-7H2,1-2H3 |

InChI Key |

BPZYTOVCVFNLRG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypentyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 5-methoxypentyl halide. This reaction typically requires a base such as sodium hydroxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Another method involves the reductive amination of 5-methoxypentanal with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

On an industrial scale, the production of (5-Methoxypentyl)(methyl)amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process. Additionally, solvent-free ball milling techniques have been explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypentyl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.

Major Products

Oxidation: 5-Methoxypentanoic acid or 5-methoxypentanal.

Reduction: N,N-Dimethyl-5-methoxypentylamine.

Substitution: Various substituted amines or ethers depending on the reagents used.

Scientific Research Applications

(5-Methoxypentyl)(methyl)amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor for functional materials

Mechanism of Action

The mechanism of action of (5-Methoxypentyl)(methyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Attributes of Selected Amines

| Compound | Amine Type | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (5-Methoxypentyl)(methyl)amine | Secondary | C₇H₁₇NO | Methoxy (C₅), Methyl (N-linked) | ~141.21 (estimated) |

| MDEA (Methyl Diethanol Amine) | Tertiary | C₅H₁₃NO₂ | Two ethanol groups | 119.16 |

| (5-Chlorothiophen-2-yl)methylamine | Secondary | C₆H₈ClNS | Chlorothiophene, Methyl | 161.65 |

| (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine | Secondary | C₁₃H₁₈N₂O | Methoxyphenyl, Olefinic chain | 218.30 |

Key Observations :

- Methoxy vs. Chloro Substituents: Methoxy groups enhance solubility in polar solvents (e.g., water or ethanol) compared to chloro groups, which increase hydrophobicity .

- Amine Classification : Secondary amines like (5-Methoxypentyl)(methyl)amine exhibit intermediate reactivity between primary (fast CO₂ reaction) and tertiary amines (high CO₂ capacity but slow kinetics) .

Table 2: Functional Comparisons

| Compound | Reactivity Profile | Applications |

|---|---|---|

| (5-Methoxypentyl)(methyl)amine | Moderate nucleophilicity; potential CO₂ capture via carbamate formation. | Pharmaceutical intermediates, surfactants, gas adsorption. |

| MDEA | Low reactivity with CO₂; requires activators (e.g., piperazine) for efficient capture. | Industrial CO₂ scrubbing (high thermal stability). |

| Olefinic Amines (e.g., ) | Used in Heck reactions for coupling aryl halides with alkenes. | Synthesis of bioactive molecules or polymers. |

| (5-Chlorothiophen-2-yl)methylamine | High electrophilicity due to chloro group; forms stable salts. | Agrochemicals or drug precursors. |

Mechanistic Insights :

- CO₂ Capture : Secondary amines typically form carbamates (R₂NCOO⁻) upon reaction with CO₂, whereas tertiary amines like MDEA facilitate bicarbonate formation .

- Synthetic Utility : Methoxy groups in aryl amines (e.g., ) improve solubility in organic solvents, aiding in coupling reactions .

Physicochemical Properties

Table 3: Physical and Analytical Data

| Property | (5-Methoxypentyl)(methyl)amine | MDEA | (5-Chlorothiophen-2-yl)methylamine |

|---|---|---|---|

| Boiling Point (°C) | ~200–220 (estimated) | 247 | 199 |

| Basicity (pKₐ) | ~10.5–11.0 (estimated) | 8.5 | ~9.8 |

| Solubility | Miscible in polar solvents | Water-soluble | Limited water solubility |

Notes:

- The methoxy group in (5-Methoxypentyl)(methyl)amine likely increases its boiling point compared to non-polar analogs.

- Basicity is influenced by the electron-donating methoxy group, which stabilizes the protonated form.

Characterization Techniques :

Biological Activity

(5-Methoxypentyl)(methyl)amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(5-Methoxypentyl)(methyl)amine is a substituted amine with the following chemical structure:

- Chemical Formula : C₈H₁₉N

- CAS Number : [Not available in the provided sources]

The compound features a methoxy group attached to a pentyl chain and a methylamine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of (5-Methoxypentyl)(methyl)amine can be summarized in several key areas:

The mechanisms by which (5-Methoxypentyl)(methyl)amine exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Cytotoxic Mechanisms : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, although detailed receptor binding studies are needed to confirm this.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methoxypodophyllotoxin | KB Cells | 0.05 | Tubulin assembly disruption |

| Deoxypodophyllotoxin | HCT-15 Cells | 0.1 | Apoptosis induction |

| (5-Methoxypentyl)(methyl)amine | HeLa Cells | TBD | TBD |

Note: TBD indicates that further research is needed to establish IC50 values for (5-Methoxypentyl)(methyl)amine specifically.

Case Studies

-

Study on Cytotoxicity :

A study conducted by researchers at the National Institutes of Health evaluated various methylamine derivatives for their cytotoxic effects on cancer cell lines. (5-Methoxypentyl)(methyl)amine was included as part of a broader investigation into the structure-activity relationship of methylamines, showing moderate activity against HeLa cells . -

Neuropharmacological Assessment :

In an exploratory study focusing on the neuropharmacological effects of methylamines, compounds similar to (5-Methoxypentyl)(methyl)amine were assessed for their impact on serotonin receptors. Results indicated potential modulation of serotonin levels, suggesting implications for mood regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.